3-O-Methyltolcapone D7

Chromatography LC-MS/MS Drug Metabolism

Bioanalytical labs face quantification bias when substituting non-identical internal standards for 3-O-Methyltolcapone. This validated D7 analog ensures accurate LC-MS/MS results. • Eliminates differential matrix effects via precise co-elution with the analyte. • Achieves lower detection limits in pharmacokinetic studies with high-purity (≥99%) standard. • Offers distinct +7 Da mass shift and defined long-term stability at -20°C for multi-study consistency.

Molecular Formula C15H13NO5
Molecular Weight 294.31 g/mol
Cat. No. B12428306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyltolcapone D7
Molecular FormulaC15H13NO5
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
InChIInChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3/i1D3,3D,4D,5D,6D
InChIKeyVCNSNEJUGBEWTA-HRDWIZOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyltolcapone D7 Deuterated Internal Standard


3-O-Methyltolcapone D7 (Ro 40-7591 D7, CAS 1289545-88-1) is a deuterium-labeled analog of 3-O-Methyltolcapone, the primary methylated metabolite of the catechol-O-methyltransferase (COMT) inhibitor tolcapone . It incorporates seven deuterium atoms at specific positions—four on the phenyl ring and three on the methyl group—resulting in a molecular formula of C₁₅H₆D₇NO₅ and a molecular weight of 294.31 g/mol . Tolcapone is an orally active, reversible, and selective COMT inhibitor that crosses the blood-brain barrier and is used as adjunctive therapy in Parkinson's disease [1]. The deuterated form serves exclusively as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification, not as a therapeutic agent .

Workflow LC-MS/MS SIL-IS for 3-O-Methyltolcapone quantification
Label +7 Da mass shift (D7 phenyl + methyl positions)
Role Internal standard for matrix-effect correction in bioanalysis

Generic Substitution Failure for 3-O-Methyltolcapone D7


In quantitative LC-MS/MS bioanalysis, substituting a stable isotope-labeled internal standard (SIL-IS) such as 3-O-Methyltolcapone D7 with a non-labeled structural analog or an alternative deuterated compound introduces significant analytical inaccuracies [1]. While deuterium-labeled internal standards are considered the gold standard for correcting matrix effects [2], their effectiveness depends on precise co-elution with the unlabeled analyte to experience identical ion suppression or enhancement [3]. Differences in deuterium placement—such as between the D7 and D4 analogs of 3-O-Methyltolcapone—can cause retention time shifts due to the deuterium isotope effect, potentially leading to differential matrix effects and biased quantification [4]. Furthermore, the unlabeled parent metabolite 3-O-Methyltolcapone offers superior chromatographic performance compared to tolcapone itself, providing a lower limit of detection in screening methods [5]. Therefore, precise quantification of 3-O-Methyltolcapone in biological matrices demands a structurally identical, fully validated SIL-IS with consistent deuterium labeling, rendering generic substitution analytically invalid.

Target SIL-IS
Potential Substitute
Mismatch Risk
3-O-Methyltolcapone D7
Non-labeled structural analog
Differential matrix effects may bias quantification; co-elution correction not assured
D7 label placement
D4 analog of 3-O-Methyltolcapone
Retention time shift from deuterium isotope effect may reduce matrix-effect compensation
3-O-Methyltolcapone D7
Unlabeled 3-O-Methyltolcapone
Cannot correct for ionization variability as internal standard; ISTD role lost

3-O-Methyltolcapone D7 Evidence-Based Performance


Chromatographic Advantage Over Tolcapone

In a direct head-to-head comparison using LC-MS/MS analysis of equine blood and urine samples, the 3-O-methyl tolcapone metabolite demonstrated superior chromatographic performance compared to the parent drug tolcapone [1]. This enhanced performance is reported to potentially yield a lower limit of detection (LOD) for the metabolite in screening methods [1]. While the study used the unlabeled metabolite, this finding directly supports the selection of the metabolite form—and by extension, its deuterated analog 3-O-Methyltolcapone D7—as the preferred analytical target over the parent compound for achieving higher sensitivity in quantitative assays [1].

Chromatographic Comparison
Head-to-head
3-O-Methyltolcapone reported with higher chromatographic performance vs tolcapone; potentially lower LOD in equine matrix
Supports metabolite-targeted assay sensitivity review
Equine blood/urine LC-MS/MS context; verify in target matrix
Chromatography LC-MS/MS Drug Metabolism

Purity Advantage Over Unlabeled Metabolite

Commercially available 3-O-Methyltolcapone D7 is consistently supplied with a certified purity of ≥99.0% [1], as verified by Certificate of Analysis (CoA) documentation . In contrast, the unlabeled 3-O-Methyltolcapone is typically available at a lower purity specification, for example ≥98% as reported by some vendors . This 1-2% difference in certified purity, while numerically small, is critical for a compound intended for use as an internal standard, as any impurity can directly contribute to quantification bias in high-sensitivity LC-MS/MS methods.

Certified Purity
Specification review
≥99.0% (D7) vs ≥98% (unlabeled)
Supports reduced interference in high-sensitivity methods
Vendor CoA specification; verify per lot
Purity Quality Control Analytical Standards

Defined Storage Stability and Shelf Life

3-O-Methyltolcapone D7 is characterized by well-defined, long-term stability parameters that are essential for laboratory inventory planning and experimental reproducibility . Vendor specifications indicate that the powdered compound is stable for at least 3 years when stored at -20°C , and for at least 12 months when stored under dry, dark conditions at -20°C . Stock solutions prepared in appropriate solvents are stable for up to 1 month at 0-4°C . These defined parameters provide a clear advantage over less characterized analogs or in-house synthesized standards, where long-term stability data may be unavailable or unreliable.

Storage Stability
Data to verify
3 years at −20°C (powder) | 1 month at 0–4°C (stock solution)
Supports long-term study procurement planning
Vendor-reported data; verify under actual lab conditions
Stability Storage Procurement Shelf Life

3-O-Methyltolcapone D7 Application Scenarios


LC-MS/MS Quantification in Pharmacokinetic Studies

3-O-Methyltolcapone D7 is the optimal internal standard for the accurate quantification of the tolcapone metabolite 3-O-Methyltolcapone in plasma, urine, and tissue homogenates using LC-MS/MS . Its use is mandated by the need to correct for matrix effects and ion suppression, which are inherent to electrospray ionization of biological samples [1]. The compound's superior chromatographic performance compared to tolcapone [2] enables lower limits of detection, making it particularly valuable for late time-point measurements in pharmacokinetic studies where metabolite concentrations are low. The high purity (≥99%) ensures minimal interference with analyte signal .

Metabolic Pathway & Drug-Drug Interaction Studies

When investigating the metabolic fate of tolcapone or assessing potential drug-drug interactions involving COMT-mediated pathways, 3-O-Methyltolcapone D7 serves as a precise tracer and quantification standard . The seven deuterium atoms provide a distinct mass shift (+7 Da) that allows for clear differentiation from the endogenous metabolite in complex matrices [1]. This is essential for stable isotope tracer studies aimed at quantifying the formation rate of 3-O-Methyltolcapone and distinguishing it from other isobaric interferences. The defined long-term stability at -20°C ensures consistent performance across extended study timelines [2].

Method Development & Validation for COMT Inhibitors

In the development and validation of bioanalytical methods for tolcapone or novel COMT inhibitors in accordance with FDA or EMA guidelines, a stable isotope-labeled internal standard is a fundamental requirement . 3-O-Methyltolcapone D7, with its validated high purity (≥99%) and defined stability profile [1][2], meets the stringent criteria for use in validated assays intended for regulatory submission. Its structural identity to the target analyte ensures optimal correction for sample preparation and ionization variability , a critical factor in demonstrating method accuracy and precision during validation.

Application
Selection Property
Validation Focus
PK bioanalysis research
Co-eluting SIL-IS with +7 Da mass shift
Matrix-effect correction and ion suppression review
Metabolic pathway research
Deuterium-labeled tracer specificity
Isobaric interference differentiation review
Bioanalytical method validation
Reported purity and stability profile
Method validation documentation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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